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molecular formula C5H8O4S B8654343 2-(sulfanylmethyl)succinic acid

2-(sulfanylmethyl)succinic acid

Cat. No. B8654343
M. Wt: 164.18 g/mol
InChI Key: SVEXORXGIFDNOF-UHFFFAOYSA-N
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Patent
US05814629

Procedure details

Cyclisation of mercaptomethylbutanedioic acid by heating at from 100° C. to 160° C., with the removal of water, to form tetrahydro-5-oxo-3-thiophenecarboxylic acid of formula V (US 90-583537; Suppl. Vol.18, E III/IV, p. 5265).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[SH:1][CH2:2][CH:3]([CH2:7][C:8]([OH:10])=O)[C:4]([OH:6])=[O:5]>O>[O:10]=[C:8]1[S:1][CH2:2][CH:3]([C:4]([OH:6])=[O:5])[CH2:7]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SCC(C(=O)O)CC(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O=C1CC(CS1)C(=O)O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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